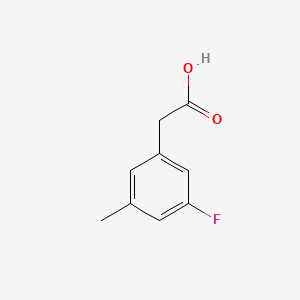

3-Fluoro-5-methylphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-fluoro-5-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUUQFGFHKTVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380944 | |

| Record name | 3-Fluoro-5-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-22-9 | |

| Record name | 3-Fluoro-5-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Arylacetic Acid Derivatives in Advanced Organic Synthesis

Arylacetic acids, the class of compounds to which 3-Fluoro-5-methylphenylacetic acid belongs, are of significant value in organic synthesis due to their versatility as building blocks. researchgate.net These molecules can be triggered to react through various pathways, including C-H activation at the ortho or meta positions of the aromatic ring, decarboxylation, deprotonation, and reactions involving their nucleophilic methylene (B1212753) or acidic groups. researchgate.net This reactivity makes them crucial precursors in the synthesis of a wide array of more complex molecules. researchgate.net

The carboxylic acid group in these derivatives can act as a directing group in catalytic processes, facilitating the selective functionalization of the aromatic ring. acs.orgacs.org For instance, palladium-catalyzed reactions can achieve ortho-C–H activation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgacs.org Furthermore, arylacetic acids are recognized as valuable precursors in organic synthesis because they are abundant, stable, and resistant to moisture. researchgate.net Their ability to undergo decarboxylative cross-coupling reactions has further expanded their utility in creating complex molecular architectures. researchgate.net

The Rationale for Fluorine and Methyl Group Substitutions in Phenylacetic Acid Scaffolds

The specific placement of fluorine and methyl groups on the phenylacetic acid framework is a deliberate strategy to modulate the molecule's properties. The introduction of a fluorine atom is a common tactic in medicinal chemistry due to its unique characteristics. chemxyne.comnih.gov Fluorine's small size allows it to often act as a bioisostere of a hydrogen atom, while its high electronegativity can significantly alter the electronic properties of the molecule. mdpi.commdpi.com This can lead to enhanced metabolic stability by blocking sites susceptible to oxidation, improved membrane permeability, and stronger binding interactions with biological targets. chemxyne.comnih.govacs.org The acidity of a molecule can also be increased due to the inductive effects of fluorine. mdpi.com

The addition of a methyl group also serves several important functions in molecular design. Methyl groups can influence a molecule's conformation and are key to creating hydrophobic interactions that can affect protein folding and binding. nih.gov In drug development, the strategic placement of a methyl group can lock a molecule into a preferred conformation for interacting with a biological target. nih.gov The electron-donating nature of a methyl group can also influence the electronic environment of the aromatic ring, potentially affecting its reactivity and interactions. nih.gov

Scope and Objectives of Research on 3 Fluoro 5 Methylphenylacetic Acid

Established Synthetic Routes for this compound

The traditional synthesis of this compound typically involves a multi-step process that begins with a suitably substituted aromatic precursor. The key steps are the functionalization of the benzene (B151609) ring to install the necessary substituents at the correct positions and the subsequent introduction of the acetic acid side chain.

Precursor Synthesis and Functionalization of Aromatic Rings

The synthesis of the core structure, the 3-fluoro-5-methylphenyl group, can be approached from various starting materials. A common strategy involves the functionalization of a pre-existing toluene (B28343) or aniline (B41778) derivative. For instance, starting from 3,5-dibromotoluene, a selective reaction could be employed to introduce the fluorine and methyl groups.

A highly plausible route begins with a precursor like 3-bromo-5-fluorotoluene (B1272607). This intermediate can be subjected to functionalization at the methyl group. A common method is radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) to form 3-bromo-5-fluorobenzyl bromide. This benzyl (B1604629) halide is a key intermediate for introducing the carboxymethyl group.

Alternatively, functionalization can occur through electrophilic aromatic substitution, though the directing effects of the existing substituents must be carefully considered. The carboxyl group is an electron-withdrawing group and directs incoming electrophiles to the meta position. numberanalytics.com This means that if the acetic acid moiety is introduced early, subsequent substitutions will be directed accordingly.

Carboxylic Acid Moiety Introduction and Modification

Once a suitable precursor, such as 3-fluoro-5-methylbenzyl halide, is obtained, several methods can be employed to introduce the carboxylic acid group.

One of the most common methods is the conversion of a benzyl halide to a nitrile, followed by hydrolysis. For example, 3-fluoro-5-methylbenzyl bromide can be reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to yield 3-fluoro-5-methylphenylacetonitrile. chemicalbook.com Subsequent acidic or basic hydrolysis of the nitrile group furnishes the desired this compound.

Another established route is through a Grignard reagent. The benzyl halide can be converted to a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then carboxylated by reacting it with carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid.

A two-step process involving Friedel-Crafts acylation followed by oxidation is also a fundamental method for adding a carboxylic acid group to a benzene ring. brainly.com However, for phenylacetic acids, methods starting from benzyl halides are generally more direct.

| Method | Precursor | Reagents | Intermediate | Final Product |

| Cyanide Hydrolysis | 3-Fluoro-5-methylbenzyl bromide | 1. NaCN, DMF2. H₃O⁺/H₂O or OH⁻/H₂O | 3-Fluoro-5-methylphenylacetonitrile | This compound |

| Grignard Carboxylation | 3-Fluoro-5-methylbenzyl bromide | 1. Mg, Ether2. CO₂3. H₃O⁺ | 3-Fluoro-5-methylbenzylmagnesium bromide | This compound |

Advanced Catalytic Approaches in Phenylacetic Acid Synthesis

Modern synthetic chemistry increasingly relies on powerful catalytic methods to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of substituted phenylacetic acids. lumenlearning.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions provide a versatile platform for forming carbon-carbon bonds. science.govbath.ac.uk These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. lumenlearning.com

The Suzuki-Miyaura coupling reaction is a powerful method that couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. lumenlearning.comlibretexts.org This reaction could be used to construct the 3-fluoro-5-methylphenyl framework itself. For instance, coupling 1-bromo-3-fluoro-5-iodobenzene (B1273634) with methylboronic acid could selectively install the methyl group. More relevant to the final steps, a benzyl halide can be coupled with an arylboronic acid to form diarylmethanes. kochi-tech.ac.jp The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While not directly producing a phenylacetic acid, this reaction can be used to introduce an alkyne functional group, which can then be further transformed. For example, coupling 3-bromo-5-fluorotoluene with a protected acetylene (B1199291) derivative could be a step in a longer synthetic sequence.

| Reaction | Description | Catalyst System | Application Example |

| Suzuki-Miyaura Coupling | Forms C-C bonds between organoboranes and organohalides. libretexts.org | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Coupling of an aryl halide with a boronic acid to construct the substituted aromatic ring. mdpi.com |

| Sonogashira Coupling | Forms C-C bonds between terminal alkynes and aryl/vinyl halides. wikipedia.orglibretexts.org | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Synthesis of arylalkynes which can be precursors to other functional groups. researchgate.net |

Chemo- and Regioselective Synthesis of Fluoro-Substituted Derivatives

The synthesis of specifically substituted compounds like this compound requires precise control over the reaction conditions to ensure the correct placement of functional groups (regioselectivity) and to avoid unwanted side reactions (chemoselectivity).

When using methods like Suzuki-Miyaura coupling on a molecule with multiple halide substituents (e.g., 1-bromo-3-chloro-5-fluorobenzene), the reaction can often be controlled to react at the most reactive site (typically iodine, then bromine, then chlorine), allowing for sequential, regioselective functionalization. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is critical for achieving this selectivity. kochi-tech.ac.jp

The synthesis of fluorinated organic compounds presents unique challenges and opportunities. Direct fluorination can be difficult to control, so it is often preferable to use a building block that already contains the fluorine atom. In reactions involving fluoro-substituted precursors, the high electronegativity of fluorine can influence the reactivity of the aromatic ring. The development of catalytic systems that are tolerant of a wide range of functional groups is essential for the successful synthesis of complex molecules like fluoro-substituted phenylacetic acid derivatives. rsc.org

Derivatization Strategies for Functional Group Transformation

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. greyhoundchrom.com For this compound, the primary sites for derivatization are the carboxylic acid group and, to a lesser extent, the aromatic ring.

The carboxylic acid moiety is readily converted into a variety of other functional groups.

Esterification : Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amidation : Activation of the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents like DCC) followed by reaction with an amine produces an amide. thermofisher.com

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-fluoro-5-methylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations are valuable for creating libraries of related compounds for biological screening or for use as intermediates in more complex syntheses.

Sustainable and Scalable Synthetic Processes for this compound

One approach to a more sustainable synthesis is the application of green chemistry principles. This includes the use of environmentally benign solvents, or ideally, the development of solvent-free reaction conditions. gcsu.eduunigoa.ac.inijpsjournal.com For instance, the Willgerodt-Kindler reaction, a classical method for preparing phenylacetic acids from acetophenones, can be performed under phase-transfer catalysis conditions, which can lead to improved yields and simpler work-up procedures. unigoa.ac.in

Biocatalysis offers another promising avenue for the sustainable production of substituted phenylacetic acids. Certain microorganisms are capable of metabolizing styrene (B11656) derivatives to the corresponding phenylacetic acids. nih.gov This co-metabolic approach could potentially be engineered for the production of this compound from a suitable precursor, offering a mild and highly selective synthetic route.

For large-scale synthesis, palladium-catalyzed carbonylation of the corresponding benzyl halide is an efficient method. researchgate.net This reaction introduces the carboxylic acid moiety in a single step and can be performed under relatively mild conditions. Process optimization, including catalyst loading, reaction temperature, and pressure, is crucial for achieving high yields and throughput on an industrial scale. The use of recyclable catalysts and the development of continuous flow processes are key areas of research aimed at making such syntheses more scalable and sustainable. nih.gov The synthesis of phenylacetic acid esters from 2,2,2-trichloro-1-phenylethanes in a single step also presents a scalable option. google.com

Influence of Fluorine and Methyl Substituents on Molecular Interactions

The introduction of fluorine and methyl groups to the phenylacetic acid core brings about distinct electronic and steric changes that are pivotal in drug design. These modifications can alter a molecule's binding affinity to biological targets and its ability to cross cell membranes.

Electronic and Steric Effects in Ligand-Target Binding

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect. nih.gov This polarization of the carbon-fluorine bond can influence the acidity (pKa) of the carboxylic acid group and create favorable intermolecular interactions, such as hydrogen bonds, with target proteins. nih.govmdpi.com The small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å), meaning it can replace hydrogen without causing significant steric hindrance. acs.orgmdpi.com This substitution can block metabolic oxidation at that site, thereby increasing the metabolic stability of the compound. nih.gov

The methyl group, in contrast, is an electron-donating group and is larger than fluorine. Its steric bulk can be crucial for fitting into specific hydrophobic pockets within a receptor. The presence of both a fluorine atom and a methyl group on the phenyl ring of phenylacetic acid creates a unique electronic and steric profile. The electron-withdrawing nature of the fluorine can enhance binding affinity through electrostatic interactions, while the methyl group can contribute to hydrophobic interactions. mdpi.com Research has shown that electron-withdrawing groups on the phenyl ring of aryl acetamide (B32628) derivatives can lead to improved potency. nih.gov

Impact on Lipophilicity and Membrane Permeability

Table 1: Physicochemical Properties of Phenylacetic Acid and its Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 | 1.41 |

| This compound | 518070-22-9 | C₉H₉FO₂ | 168.17 | 1.8 (XLogP3) |

| 2-Fluoro-5-methylphenylacetic acid | 203314-27-6 | C₉H₉FO₂ | 168.17 | 1.76 |

Note: LogP values are experimental where available; XLogP3 is a computed value.

Exploration of Potential Pharmacological Activities

Derivatives of this compound are being investigated for a range of potential therapeutic applications, leveraging the unique properties conferred by the fluoro and methyl substituents.

Antimicrobial, Anti-inflammatory, and Other Therapeutic Applications

Phenylacetic acid and its derivatives have been shown to possess antibacterial activity. jchps.com The incorporation of halogens, including fluorine, into phenyl-containing compounds can enhance their antimicrobial and antibiofilm efficacy. frontiersin.org For instance, certain halogenated phenylboronic acids have demonstrated significant activity against pathogenic bacteria like Vibrio parahaemolyticus. frontiersin.org The increased lipophilicity due to fluorination can aid in the penetration of bacterial cell membranes. nih.gov

In the realm of anti-inflammatory agents, phenylacetic acid derivatives are well-known, with diclofenac (B195802) being a prominent example. nih.gov Studies have shown that certain substituted phenylacetic acids exhibit high anti-inflammatory, analgesic, and antipyretic activity. google.com The anti-inflammatory mechanism of some fluorinated compounds has been linked to the inhibition of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and certain cytokines. mdpi.comnih.govmdpi.com

Specific Biological Pathways Modulated by Derivatives

The anti-inflammatory effects of some flavonoid derivatives, which share structural similarities with phenylacetic acids, are attributed to their ability to inhibit enzymes in the arachidonic acid metabolism pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov For example, N-(3-fluorophenyl)ethylcaffeamide has been shown to reduce paw edema in mice by suppressing the levels of TNF-α, IL-1β, and COX-2. mdpi.com Furthermore, some phenylacetic acid derivatives have been found to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting potential neuromodulatory activity. nih.gov

Comparative SAR Studies with Related Phenylacetic Acid Analogs

Structure-activity relationship studies comparing different phenylacetic acid analogs have revealed important trends. For instance, in a series of aryl acetamide triazolopyridazines, it was observed that electron-withdrawing groups generally conferred better potency than electron-donating groups. nih.gov The position of the substituent on the phenyl ring is also critical. In some cases, a 3,4-disubstitution pattern has been shown to be synergistic for potency. nih.gov

Comparing this compound to its isomers and other analogs highlights the nuanced effects of substituent placement. For example, the logP value of 2-fluoro-5-methylphenylacetic acid (1.76) is slightly lower than the computed XLogP3 value for the 3-fluoro-5-methyl isomer (1.8), indicating a potential difference in lipophilicity based on the fluorine's position. chem960.com Efficient methods for the selective chlorination of phenylacetic acid and its para-substituted analogs have been developed, further expanding the library of compounds available for SAR studies. unimi.it However, strongly activating substituents can interfere with this process. unimi.it

Table 2: Comparison of Antimicrobial Activity of Selected Organic Acids

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Salicylic acid | Escherichia coli | 500 |

| Salicylic acid | Pseudomonas aeruginosa | 500 |

| Salicylic acid | Enterococcus faecalis | 250 |

| Salicylic acid | Staphylococcus aureus | 250 |

| Chlorogenic acid | Escherichia coli | >10,000 |

| Chlorogenic acid | Staphylococcus aureus | >10,000 |

Source: Adapted from studies on the antimicrobial activity of organic acids. mdpi.com

Positional Isomers and Different Halogen Substitutions (e.g., -CF3, -Cl)

The biological activity of phenylacetic acid derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups is often associated with enhanced biological activity.

The substitution pattern on the phenyl ring is a critical determinant of biological activity. A study on a series of aryl acetamide triazolopyridazines, which incorporate a substituted phenylacetic acid moiety, revealed key SAR insights. Within this series, compounds with electron-withdrawing groups on the phenyl ring generally exhibited greater potency than those with electron-donating groups.

Specifically, the location of these substituents plays a crucial role. For instance, in the aforementioned study, 3-substituted analogs that were poor hydrogen bond acceptors, such as those with trifluoromethyl (CF3) or sulfonylpentafluoride (SF5) groups, were more potent than those that could accept hydrogen bonds, like nitro (NO2) or cyano (CN) groups. This suggests that steric and electronic factors, beyond simple electron-withdrawing strength, are at play in the interaction with the biological target.

When comparing different halogen substitutions, a clear trend emerges. The 3,5-dichloro substituted analog demonstrated a modest EC50 of 1.2 µM. Replacing one chlorine with fluorine resulted in a similar potency. However, a di-fluoro substitution at the 3 and 5 positions led to a five-fold decrease in potency. Conversely, replacing one or both chlorine atoms with a trifluoromethyl (CF3) group resulted in a two- and three-fold increase in potency, respectively. This highlights the superior potency-enhancing effect of the CF3 group over chlorine and fluorine in this particular scaffold.

It is also noteworthy that positional isomers can possess markedly different biological activities and toxicological profiles. nih.gov The synthesis of fluorinated aromatic compounds can often result in a mixture of isomers, making their separation and individual biological evaluation essential. nih.gov The distinct properties of each isomer underscore the importance of regioselective synthesis in drug discovery.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity

| Substitution Pattern | Relative Potency | Key Observations |

|---|---|---|

| Electron-Withdrawing Groups | Generally Higher | Outperform electron-donating groups. |

| 3-CF3 / 3-SF5 | High | More potent than H-bond accepting groups. |

| 3-NO2 / 3-CN | Lower | Reduced potency compared to non-H-bond acceptors. |

| 3,5-dichloro | Moderate | Serves as a baseline for comparison. |

| 3,5-difluoro | Lower | 5-fold decrease in potency vs. dichloro. |

| 3-Cl, 5-CF3 | Higher | 2-fold increase in potency vs. dichloro. |

| 3,5-di-CF3 | Highest | 3-fold increase in potency vs. dichloro. |

Bioisosteric Replacements and Their Pharmacokinetic Implications

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve pharmacokinetic properties. The carboxylic acid group of this compound is a prime candidate for such modifications.

Fluorinated alcohols and phenols are potential bioisosteres for carboxylic acids. nih.gov Replacing a carboxylic acid with these fluorinated surrogates typically leads to a significant decrease in acidity and a concurrent increase in lipophilicity and membrane permeability. nih.gov For instance, a structure-property relationship study demonstrated that while a model carboxylic acid had low permeability, its fluorinated alcohol and phenol (B47542) bioisosteres exhibited high permeability. nih.gov

This shift in physicochemical properties can have profound pharmacokinetic implications. Increased lipophilicity can enhance absorption and distribution into tissues, but it may also lead to increased metabolic turnover and potential off-target effects. The reduced acidity of the bioisosteres can alter their interaction with transporters and metabolizing enzymes, further influencing their pharmacokinetic profile.

Table 2: Physicochemical Properties of Carboxylic Acid and its Fluorinated Bioisosteres

| Functional Group | Acidity (pKa) | Lipophilicity (logD7.4) | Permeability (PAMPA) |

|---|---|---|---|

| Carboxylic Acid | Low | Low | Low |

| Fluorinated Alcohols | High (Weakly Acidic) | High | High |

| Fluorinated Phenols | High (Weakly Acidic) | High | High |

Enzyme-Substrate Interactions and Metabolic Stability Investigations

Understanding how a compound interacts with enzymes and its metabolic fate is crucial for its development as a therapeutic agent. For derivatives of this compound, these investigations shed light on their mechanism of action and duration of effect.

Mimicry of Natural Substrates by this compound Analogs

The structural similarity of phenylacetic acid to natural substrates can lead to interactions with various enzymes. For instance, phenylacetic acid itself is an intermediate in the catabolism of the amino acid L-phenylalanine. asm.orgnih.gov This catabolic pathway involves a series of enzymes that recognize and process the phenylacetic acid core. asm.orgnih.gov

The introduction of fluorine can create potent enzyme inhibitors. The small size of the fluorine atom allows it to mimic hydrogen, yet its high electronegativity can drastically alter the electronic properties of the molecule. This can lead to the formation of stable enzyme-inhibitor complexes, effectively blocking the enzyme's active site. In some cases, fluoro-analogs can act as "lethal synthesizers," where they are processed by a series of enzymes in a metabolic pathway before inactivating a crucial enzyme downstream.

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of fluorinated phenylacetic acids can be complex. Studies on related compounds provide insights into potential metabolic pathways. For example, the degradation of p-fluorophenylacetic acid by Pseudomonas sp. has been shown to proceed through ring cleavage to form intermediates such as 3-fluoro-3-hexenedioic acid. nih.govcdnsciencepub.com This intermediate can then be metabolized via two different pathways, one of which involves the spontaneous elimination of hydrogen fluoride. cdnsciencepub.com

In humans, phenylacetic acid is metabolized in the liver mitochondria. The first step involves its conversion to phenylacetyl-CoA, which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) for excretion in the urine. The presence of fluorine and a methyl group on the phenyl ring of this compound would likely influence the rate and regioselectivity of metabolic reactions such as hydroxylation and conjugation.

In vitro metabolism studies using liver S9 fractions or microsomes are valuable tools for predicting in vivo metabolism. nih.gov For other fluorinated aromatic compounds, defluorination has been identified as a major metabolic pathway both in vitro and in vivo. nih.gov Aromatic ring oxidation is another common metabolic route, leading to the formation of hydroxylated metabolites. nih.gov It is plausible that this compound would undergo similar metabolic transformations.

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

Role as a Key Intermediate in Drug Discovery and Development

As a versatile intermediate, 3-Fluoro-5-methylphenylacetic acid is integral to the discovery and development of new drugs. It is commercially available from various suppliers for research and manufacturing purposes, often classified as a building block for protein degraders and other pharmaceutical agents. sigmaaldrich.comlabsolu.capharmint.net

The phenylacetic acid structure is a common motif in a wide range of biologically active compounds. mdpi.com Derivatives of this core structure are investigated for numerous therapeutic uses. For instance, research into novel treatments for cryptosporidiosis, a parasitic disease, has led to the development of potent aryl acetamide (B32628) triazolopyridazines. nih.gov While this study did not use this compound directly, it systematically explored the impact of substitutions on the aryl "tail" group, demonstrating that 3,5-disubstituted patterns are a key area of investigation. The findings underscore how building blocks with this specific substitution pattern are critical for synthesizing novel drug candidates in the anti-infective space. nih.gov

In a different therapeutic area, the phenylacetic acid framework is a component of novel anticancer agents. Researchers have synthesized a series of 3-fluoro and 3,3-difluoro substituted β-lactams designed as analogues of the microtubule-disrupting agent combretastatin (B1194345) A-4 (CA-4). mdpi.comnih.gov These novel compounds, which incorporate a substituted phenyl group, have demonstrated significant antiproliferative activity, highlighting the role of fluorinated phenylacetic acid-like structures in generating new drug candidates for oncology. mdpi.com

The development of analogs of existing drugs is a common strategy to improve efficacy, selectivity, or pharmacokinetic properties. The synthesis of β-lactam analogues of the potent natural anticancer agent CA-4 is a clear example of this approach. mdpi.comnih.gov By incorporating a fluorinated phenyl group into a new scaffold, researchers developed compounds that mimic the biological activity of CA-4. Specifically, compounds such as 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited potent activity in breast cancer cells, demonstrating that structural modification using fluorinated building blocks can lead to the successful development of active analogs of known therapeutics. mdpi.comnih.gov

Contribution to Specific Therapeutic Areas

The unique electronic properties conferred by the fluorine atom make intermediates like this compound particularly useful in designing drugs for specific diseases.

There is a significant need for new drugs to treat parasitic diseases like cryptosporidiosis, for which the current FDA-approved treatment, nitazoxanide, has limited efficacy in many patient populations. nih.gov Structure-activity relationship (SAR) studies on a series of aryl acetamide triazolopyridazines have revealed the remarkable role of fluorine substitution in enhancing potency against the Cryptosporidium parasite. nih.gov The research highlighted that the position of the fluorine atom is critical; substitution at the 4-position led to a more than 10-fold increase in potency on average. nih.gov The study explored various disubstituted analogs, including 3,5-dichloro and 3-chloro-5-fluoro variants, to understand the electronic and steric requirements for activity. nih.gov This detailed investigation into fluorinated analogs provides a strong rationale for the use of building blocks like this compound in the design of next-generation anti-parasitic agents. nih.gov

Table 1: Antiparasitic Activity of Substituted Aryl Acetamide Analogs against C. parvum

| Compound | Substitution Pattern | EC₅₀ (µM) |

|---|---|---|

| 75 | 3,5-dichloro | 1.2 |

| 76 | 3-chloro-5-fluoro | 1.2 |

| 77 | 3,5-difluoro | 6.0 |

| 80 | 3,4,5-trifluoro | 1.3 |

This table is generated based on data from a study on aryl acetamide triazolopyridazines, illustrating the effect of different substitution patterns on antiparasitic potency. nih.gov

Fluorinated compounds play a significant role in the development of anticancer drugs. As previously mentioned, a series of 3-fluoro β-lactams were synthesized as analogues of the tubulin-targeting agent combretastatin A-4. mdpi.comnih.gov These compounds were designed to inhibit tubulin polymerization, a validated mechanism for cancer chemotherapy. Several of the synthesized analogs showed potent antiproliferative activity against human breast cancer cell lines at nanomolar concentrations. mdpi.com For example, compound 32 (3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) and compound 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) were highly effective against the MCF-7 breast cancer cell line. mdpi.comnih.gov This research demonstrates the potential of incorporating a 3-fluoro-phenyl motif, derivable from an intermediate like this compound, into scaffolds targeting cancer. mdpi.com

Table 2: Antiproliferative Activity of Selected 3-Fluoro β-Lactam Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 32 | MCF-7 | 0.075 |

| 32 | Hs578T | 0.033 |

| 33 | MCF-7 | 0.095 |

| 33 | MDA-MB-231 | 0.620 |

| 26 (No ring B 3-fluoro) | MCF-7 | 0.312 |

This table is generated based on data from a study on fluorinated β-lactam analogues of combretastatin A-4. mdpi.comnih.gov

Development of Biologically Active Scaffolds and Compound Libraries

Drug discovery often begins with screening large collections of diverse molecules, known as compound libraries, to identify initial "hits". stanford.edu Building blocks like this compound are fundamental components in the construction of these libraries. labsolu.ca Phenylacetic acid and its derivatives are recognized as a versatile class of substances, lending themselves to the creation of varied molecular scaffolds. mdpi.com

By using such building blocks, chemists can generate libraries of compounds with a common core but diverse peripheral substituents. These libraries are then screened in high-throughput assays to identify molecules with desired biological activity. stanford.edumdpi.com The research into anti-parasitic aryl acetamides and anti-cancer β-lactams are prime examples of this strategy. nih.govmdpi.com In both cases, a core scaffold (triazolopyridazine or β-lactam) was decorated with various substituted phenyl groups, including those containing fluorine, to create a focused library of compounds for biological evaluation. nih.govmdpi.com The resulting structure-activity relationship data then guides the rational design of more potent and selective drug candidates. nih.gov The availability of specific, strategically substituted intermediates like this compound is therefore essential for the creation of high-quality compound libraries aimed at discovering new therapeutics. labsolu.ca

Combinatorial Synthesis for Diverse Pharmacological Screening

Combinatorial chemistry is a powerful strategy employed in drug discovery to rapidly generate a large number of structurally related molecules. This approach allows for the systematic exploration of chemical space to identify compounds with desired biological activities. This compound serves as an excellent starting scaffold for combinatorial library synthesis due to its reactive carboxylic acid group and the modifiable aromatic ring.

The core principle of using this compound in combinatorial synthesis involves its reaction with a diverse set of building blocks. The carboxylic acid functionality can be readily converted into a variety of functional groups, such as amides, esters, and ketones, through well-established chemical transformations. For instance, coupling of the acid with a library of primary and secondary amines using activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) can yield a large library of amide derivatives. Similarly, esterification with a range of alcohols can produce a corresponding ester library.

The true power of combinatorial synthesis with this scaffold lies in the exponential increase in the number of unique compounds that can be generated. By utilizing a set of 'n' different amines and 'm' different modifications on the phenyl ring (if desired), a library of 'n x m' distinct compounds can be synthesized. This rapid generation of a diverse set of molecules is crucial for screening against a wide array of pharmacological targets to uncover novel lead compounds.

While specific, large-scale combinatorial libraries based on this compound are not extensively detailed in publicly available literature, the principles are well-established with structurally similar phenylacetic acid derivatives. For example, a study on the related compound, 3-chloro-4-hydroxyphenylacetic acid, demonstrated its use in generating a 20-membered amide library for biological screening. nih.gov This serves as a strong precedent for the potential of this compound in similar synthetic campaigns.

Illustrative Combinatorial Library from this compound

| Scaffold | Amine Building Block | Resulting Amide Derivative |

| This compound | Aniline (B41778) | N-phenyl-2-(3-fluoro-5-methylphenyl)acetamide |

| This compound | Benzylamine | N-benzyl-2-(3-fluoro-5-methylphenyl)acetamide |

| This compound | Morpholine | 2-(3-fluoro-5-methylphenyl)-1-morpholinoethan-1-one |

| This compound | Piperidine | 2-(3-fluoro-5-methylphenyl)-1-(piperidin-1-yl)ethan-1-one |

High-Throughput Screening for Targeted Biological Activities

High-throughput screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of chemical compounds for their ability to modulate a specific biological target. nih.gov The libraries of compounds generated from scaffolds like this compound are ideal for such screening campaigns. The goal of HTS is to identify "hits"—compounds that exhibit a desired activity against the target of interest.

The process begins with the development of a robust and sensitive assay that can be miniaturized and automated. These assays can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring changes in cell signaling or viability). The combinatorial library derived from this compound would then be formatted into microtiter plates and screened against the target using robotic liquid handling systems.

Data from HTS is analyzed to identify compounds that produce a significant and reproducible effect. These initial hits, while active, may not yet be suitable as drugs. They often serve as the starting point for a more focused medicinal chemistry effort known as "hit-to-lead" optimization. In this phase, chemists synthesize and test a smaller, more focused set of analogs of the initial hit to improve properties such as potency, selectivity, and pharmacokinetic profile.

The structural features of this compound, particularly the presence of the fluorine atom, can be advantageous in this process. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Therefore, hits derived from this scaffold may already possess some favorable drug-like properties.

While specific HTS campaigns that have identified hits from a this compound-based library are not prominently disclosed in scientific literature, the general applicability of this approach is well-documented. For instance, HTS of small molecule libraries has been successful in identifying inhibitors for a wide range of therapeutic targets. nih.gov The derivatives of this compound represent a valuable, yet to be fully explored, area of chemical space for such screening endeavors.

Advanced Analytical Characterization and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the specific arrangement of atoms in a molecule. For 3-Fluoro-5-methylphenylacetic acid, both ¹H and ¹³C NMR provide definitive evidence for its structure, while advanced techniques can confirm the connectivity.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra allow for the precise identification and assignment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The aliphatic region would show singlets for the methyl and methylene (B1212753) groups.

¹³C NMR: The carbon NMR spectrum is anticipated to display nine unique signals, one for each carbon atom in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the signals for the fluorinated aromatic ring carbons. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine and carboxylic acid groups and the electron-donating effect of the methyl group.

While specific experimental data is not widely published, the expected chemical shifts based on the molecular structure are detailed in the table below.

| Atom Type | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.3 (singlet, 3H) | ~21.0 |

| Methylene Protons (-CH₂) | ~3.6 (singlet, 2H) | ~40.0 |

| Aromatic Protons (Ar-H) | ~6.8 - 7.1 (multiplets, 3H) | ~115-140 (multiple signals) |

| Carboxyl Proton (-COOH) | ~11-12 (broad singlet, 1H) | ~175-178 |

Advanced NMR Techniques for Stereochemical Assignment

As this compound is an achiral molecule, stereochemical assignment is not applicable. However, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous structural confirmation. These methods reveal correlations between protons (COSY) and between protons and carbons (HSQC/HMBC), confirming the connectivity of the methyl, methylene, and carboxyl groups to the correct positions on the fluoro-substituted aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₉H₉FO₂. chemicalbook.com HRMS would be used to measure the exact mass of the molecular ion, which is then compared to the theoretical (calculated) mass to confirm the elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉FO₂ |

| Average Molecular Weight | 168.17 g/mol |

| Theoretical Monoisotopic Mass | 168.05866 u |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected precursor ion. The fragmentation pattern serves as a "fingerprint" that helps to confirm the molecular structure. For this compound, the precursor molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) would be isolated and fragmented. Key expected fragmentations would include the loss of the carboxylic acid group and cleavage of the bond between the phenyl ring and the acetic acid moiety, providing definitive structural evidence.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

Flash Chromatography: As a preparative technique, flash chromatography on a silica (B1680970) gel column can be used for the purification of this compound after its synthesis. google.com A solvent system with a gradient, such as dichloromethane (B109758) and methanol, would effectively separate the compound from starting materials and by-products. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the final purity of the compound. A reverse-phase HPLC method is typically suitable for aromatic acids. For instance, isomers of fluorophenylacetic acid can be effectively separated and detected. glpbio.com A typical system would use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as water with a small percentage of formic or acetic acid, to ensure good peak shape. glpbio.com Detection is commonly performed using a UV detector, with a wavelength around 264 nm being appropriate for the phenylacetic acid chromophore. glpbio.com

Spectrophotometric Techniques for Quantitative and Qualitative Analysis

Spectrophotometric methods are widely used for both the quantitative and qualitative analysis of aromatic compounds like this compound.

UV-Visible (UV-Vis) spectroscopy is a powerful tool for determining the concentration of absorbing species in a solution. The technique is based on the Beer-Lambert law, which states that for a given substance, the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample (A = εcl). msu.edu

The phenylacetic acid moiety in this compound contains a chromophore—the phenyl group—that absorbs ultraviolet light. msu.edu The presence of the fluorine and methyl substituents can slightly modify the absorption spectrum. For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Based on HPLC detection methods for similar compounds, the λmax for this compound is expected in the UV region, with strong absorbance observed at wavelengths such as 210 nm and 264 nm. sielc.com By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve.

While some aromatic molecules are naturally fluorescent, many carboxylic acids, including this compound, exhibit weak or no native fluorescence. To utilize the high sensitivity of fluorescence spectroscopy for their detection, a derivatization step is required. nih.gov This process involves reacting the non-fluorescent carboxylic acid with a fluorescent labeling reagent (a fluorophore) to produce a highly fluorescent derivative. nih.govnih.gov

The derivatization of the carboxyl group typically proceeds via an esterification or amidation reaction. thermofisher.com A wide range of derivatization reagents is available, including coumarin (B35378) analogues, anthracenes, and pyrene-based compounds. nih.govcapes.gov.br For example, 1-pyrenemethylamine can be used to derivatize carboxylic acids, yielding fluorescent products that can be separated by HPLC and detected with high sensitivity. nih.gov Another class of effective reagents includes bromomethyl derivatives of fluorophores like 5-(bromomethyl)fluorescein, which react with the carboxylate to form fluorescent esters. thermofisher.com The resulting derivative can be excited at its specific excitation wavelength, and the emitted fluorescence intensity, measured at its emission wavelength, is proportional to the concentration of the original acid. This approach allows for detection limits in the femtomole range. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic properties of molecules. researchgate.netmdpi.com For derivatives and analogues of 3-Fluoro-5-methylphenylacetic acid, DFT calculations, often combined with basis sets like B3LYP/6-31G*, are used to determine stable molecular structures and compare them with experimental data from X-ray crystallography. scienceopen.com The results of such analyses indicate that molecular structures optimized by DFT are generally consistent with crystal structures determined by single-crystal X-ray diffraction. researchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For related aromatic compounds, DFT studies show that the HOMO is often located over the substituted aromatic ring, while the LUMO may be present on other parts of the molecule. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. Furthermore, molecular electrostatic potential (MEP) maps, also derived from DFT calculations, reveal the electrophilic and nucleophilic sites of the molecule, highlighting regions prone to electrostatic interactions. researchgate.net

Table 1: Representative DFT-Calculated Properties for Phenylacetic Acid Analogs

| Property | Description | Typical Findings |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Bond lengths and angles calculated by DFT show good agreement with experimental X-ray diffraction data. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The phenyl ring is often the primary location of the HOMO in phenyl-containing compounds. mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The location of the LUMO can vary depending on the specific substituents on the phenyl ring. mdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | A larger gap implies higher stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential regions (red/yellow) indicate electron-rich areas (e.g., around the carboxylic acid oxygen atoms), while positive regions (blue) indicate electron-poor areas. researchgate.net |

This table is illustrative, based on typical findings for related compounds as specific DFT data for this compound was not available in the search results.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. The fluorine substituent has a significant impact on the conformational preferences of a molecule. nih.gov In studies of related fluorinated compounds, the fluorine atom influences the geometry of the ring and the orientation of side chains. nih.govnih.gov

For this compound, the key rotatable bond is between the phenyl ring and the acetic acid moiety. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry. By mapping the PES, the most stable (lowest energy) conformations can be identified. The presence of the fluorine and methyl groups at the meta positions influences the rotational barrier and the preferred orientation of the acetic acid side chain relative to the aromatic ring. This orientation is critical as it defines the shape of the molecule, which is a key determinant of its ability to interact with biological receptors. A combined crystallographic and computational analysis of related molecules demonstrates the importance of hyperconjugative interactions in achieving conformational control. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, might interact with a biological target, typically a protein receptor, over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in structure-based drug design. nih.gov For derivatives of this compound, docking studies have been used to explore their binding modes within the active sites of various enzymes. nih.gov

In these studies, the ligand is placed into the binding site of a protein, and its orientation and conformation are adjusted to find the best fit, which is typically scored based on binding free energy (ΔG). A lower binding energy indicates a more stable and potentially more potent interaction. nih.gov For example, in studies of related aryl acetic acid derivatives against enzymes like cyclooxygenases (COX), docking analyses have revealed key interactions, such as hydrogen bonds and π-interactions, that stabilize the ligand-receptor complex. nih.gov The analysis of docking results can explain the biological activities of synthesized compounds and can be fruitful in designing new drugs. nih.gov

Table 2: Example Data from Molecular Docking of a Phenylacetic Acid Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, π-Sulfur |

| Matrix Metalloproteinase-9 (MMP-9) | -6.8 | His226, Glu227, Pro241 | Hydrogen Bond, Hydrophobic |

This table is a representative example based on docking studies of related compounds. mdpi.comnih.gov The specific values and residues would vary for this compound.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. frontiersin.org By identifying the pharmacophore of a known active compound, computational models can be used to rapidly screen large databases of virtual compounds to find new molecules that match the pharmacophore and are therefore likely to be active. frontiersin.orgnih.gov

For drug discovery programs involving related structures, pharmacophore models are developed based on the structural features of active compounds. frontiersin.org These models are then used as 3D queries to filter chemical libraries. nih.gov This virtual screening approach can identify novel chemical scaffolds that are chemically different from the original active compounds but share the same essential interaction features, thus accelerating the discovery of new lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—to predict the activity of new, unsynthesized compounds.

In the context of phenylacetic acid derivatives, QSAR studies have been employed to understand how different substituents on the phenyl ring affect their biological efficacy. For instance, research on related compounds has shown that electron-withdrawing groups (like fluorine) often perform better than electron-donating groups. nih.gov The addition of fluorine atoms can lead to remarkable shifts in potency. nih.gov QSAR models can help elucidate these trends, for example, by showing that activity is correlated with specific topological or electronic descriptors. The predictive ability of these models is crucial for prioritizing which new derivatives should be synthesized and tested. nih.gov

Development of Predictive Models for Biological Activity and ADME Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) models, are crucial for assessing the therapeutic potential of a compound. nih.govnih.gov For this compound and its derivatives, these models can elucidate the structural features that influence biological activity and pharmacokinetic profiles. nih.gov

The development of a QSAR model for a series of this compound derivatives would typically involve the calculation of various molecular descriptors. These descriptors, which can be electronic, steric, or hydrophobic in nature, are correlated with experimentally determined biological activity. nih.govnih.gov For instance, the electronic effects of the fluorine and methyl substituents on the phenyl ring can be quantified to understand their impact on target binding. researchgate.net

ADME properties determine the viability of a compound as a drug candidate. In silico tools can predict these properties based on the molecular structure of this compound. nih.gov These predictions provide early "warning flags" for potential liabilities, such as poor absorption or rapid metabolism, allowing for structural modifications to improve the compound's profile. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 168.17 g/mol glpbio.comsigmaaldrich.com | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | ~2.5 | Indicates lipophilicity, affecting membrane permeability. |

| Water Solubility | Moderate | Crucial for formulation and absorption. |

| Human Intestinal Absorption | High | Predicts the extent of absorption after oral administration. |

| Blood-Brain Barrier Penetration | Possible | Indicates potential for central nervous system activity. |

| Cytochrome P450 Inhibition | Potential for inhibition of specific isoforms | Predicts potential for drug-drug interactions. |

Note: The values in this table are illustrative and based on general predictions for similar small molecules. Specific experimental validation is required.

In Silico Optimization of this compound Derivatives

Once a lead compound like this compound is identified, in silico optimization can be employed to design derivatives with improved properties. nih.gov This process involves making virtual modifications to the molecule's structure and predicting the effect of these changes on its activity and ADME profile. For example, the position and nature of substituents on the phenyl ring can be altered to enhance binding affinity to a biological target or to reduce metabolic clearance. nih.gov

Molecular docking simulations are a key component of this optimization process. researchgate.net These simulations predict how a ligand binds to the active site of a target protein, providing insights into the key interactions that drive binding. academie-sciences.frwestmont.edu For derivatives of this compound, docking studies could reveal how the fluoro and methyl groups interact with the protein's binding pocket, guiding the design of more potent analogs. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen bonding, pi-stacking |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.5 | His323, His449, Tyr473 | Hydrophobic interactions, hydrogen bonding |

| HIV-1 Integrase | -6.9 | Asp64, Asp116, Glu152 | Metal coordination with the carboxylic acid |

Note: This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies.

Retrosynthetic Analysis and Reaction Pathway Predictions

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. youtube.comyoutube.com This approach helps in identifying potential synthetic routes and in anticipating potential challenges.

For this compound, a plausible retrosynthetic disconnection would be at the C-C bond between the phenyl ring and the acetic acid moiety. This leads to a substituted benzyl (B1604629) halide and a cyanide source, a common strategy for synthesizing phenylacetic acids. mdma.ch Another approach involves the functionalization of a pre-existing phenylacetic acid derivative. mdpi.com

Figure 1: Retrosynthetic Analysis of this compound

This simplified diagram illustrates a possible retrosynthetic pathway.

Reaction pathway prediction software can assist in designing synthetic routes by suggesting a series of reactions based on known chemical transformations. These tools can explore a vast chemical reaction space to identify novel and efficient synthetic pathways. youtube.com For the synthesis of this compound, such software might propose a route involving a Suzuki coupling reaction to construct the substituted phenyl ring, followed by the introduction of the acetic acid side chain. inventivapharma.com

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 3-Fluoro-5-methylphenylacetic acid, while established, presents ongoing opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Current research efforts are focused on developing more streamlined and selective synthetic routes.

One promising approach involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed carbonylation of 3-fluoro-5-methylbenzyl halides could offer a more direct and atom-economical route to the target acid. Researchers are exploring various catalyst systems, including those based on palladium, nickel, and copper, to optimize reaction conditions and yields. The goal is to minimize the number of synthetic steps and reduce the generation of byproducts.

Another area of active investigation is the application of flow chemistry. Continuous flow reactors can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The development of a continuous flow process for the synthesis of this compound could lead to a more sustainable and economically viable manufacturing process.

Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of fine chemicals. The use of enzymes to catalyze specific steps in the synthetic sequence can lead to high levels of stereoselectivity and regioselectivity, often under mild reaction conditions. The identification or engineering of enzymes capable of, for example, the selective fluorination or carboxylation of an appropriate precursor, could revolutionize the synthesis of this and related compounds.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, atom economy | Development of novel palladium, nickel, and copper catalyst systems |

| Flow Chemistry | Improved safety, scalability, sustainability | Design and optimization of continuous flow reactor systems |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of specific enzymes |

Exploration of New Biological Targets and Undiscovered Therapeutic Applications

While the existing applications of this compound and its derivatives are recognized, the full therapeutic potential of this structural motif is likely yet to be realized. The unique combination of a fluoro and a methyl group on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug discovery.

Future research will likely focus on screening this compound and a library of its analogs against a wide range of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening (HTS) campaigns, coupled with advances in proteomics and genomics, will be instrumental in identifying novel protein-ligand interactions.

One area of particular interest is the potential for this compound to serve as a starting point for the development of new anti-inflammatory or analgesic agents. The phenylacetic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound could lead to derivatives with improved potency or a more favorable side-effect profile.

Moreover, the exploration of this compound in the context of neurodegenerative diseases and metabolic disorders is a burgeoning field. The blood-brain barrier permeability and metabolic stability of fluorinated compounds are often enhanced, suggesting that derivatives of this compound could be designed to target the central nervous system or to have improved metabolic half-lives.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. For this compound, these computational tools can be applied at multiple stages, from the initial design of novel derivatives to the optimization of their synthetic routes.

In the realm of chemical synthesis, ML algorithms can be trained to predict the outcomes of reactions and to suggest optimal reaction conditions. This can be particularly valuable for complex, multi-step syntheses, where the number of variables can be vast. By analyzing large datasets of chemical reactions, these models can help chemists to design more efficient and reliable synthetic routes.

Furthermore, the use of robotics and automation, guided by AI, can enable the high-throughput synthesis and testing of new compounds. This "closed-loop" approach, where AI designs a molecule, a robot synthesizes it, and the results are fed back into the AI model for further learning, has the potential to dramatically accelerate the pace of chemical innovation.

| AI/ML Application | Potential Impact | Examples |

| Drug Discovery | Accelerated identification of lead compounds | Predicting biological activity, virtual screening |

| Synthesis Planning | Optimization of reaction conditions and yields | Retrosynthesis prediction, reaction outcome modeling |

| Automated Synthesis | High-throughput synthesis and testing | AI-guided robotic platforms |

Sustainable Manufacturing and Process Intensification of this compound

The principles of green chemistry and process intensification are becoming increasingly important in the chemical industry. The sustainable manufacturing of this compound is a key area for future research and development.

A primary focus is on the reduction of waste and the use of more environmentally benign reagents and solvents. This includes the development of catalytic processes that can replace stoichiometric reagents, as well as the use of renewable feedstocks where possible. The lifecycle assessment of the entire manufacturing process, from raw materials to final product, will be crucial in identifying areas for improvement.

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. As mentioned earlier, flow chemistry is a key enabling technology in this regard. The transition from batch to continuous manufacturing can lead to significant reductions in energy consumption, solvent use, and waste generation.

Another important aspect is the development of efficient methods for the purification and isolation of the final product. The use of techniques such as supercritical fluid chromatography or membrane-based separations could offer more sustainable alternatives to traditional crystallization or distillation methods.

Ultimately, the goal is to develop a "green" manufacturing process for this compound that is not only environmentally friendly but also economically competitive. This will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and sustainability science.

Q & A

Q. What are the established synthetic routes for 3-Fluoro-5-methylphenylacetic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound can be adapted from methods used for structurally similar arylacetic acids. Common approaches include:

- Friedel-Crafts Alkylation : Starting with a substituted toluene derivative, introducing the acetic acid moiety via alkylation. Reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature) must be optimized to avoid over-alkylation or ring deactivation due to the electron-withdrawing fluorine substituent .

- Halogenation-Methylation Sequences : Fluorination at the meta position via electrophilic substitution, followed by methylation using methyl halides under basic conditions. Solvent polarity and temperature are critical to minimize side reactions .

- Carboxylic Acid Functionalization : Coupling pre-fluorinated aromatic precursors with acetic acid derivatives via Suzuki-Miyaura or Ullmann coupling, requiring palladium catalysts and controlled pH to preserve acid stability .

Q. Key Considerations :

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the methyl group (~δ 2.3 ppm), a multiplet for aromatic protons (δ 6.8–7.2 ppm), and a broad peak for the carboxylic acid proton (~δ 12 ppm). Fluorine’s deshielding effect splits adjacent protons .

- ¹³C NMR : The carboxylic carbon appears at ~δ 170–175 ppm; fluorine coupling splits adjacent carbons .

- IR Spectroscopy : Strong absorption bands for -COOH (~2500–3000 cm⁻¹, broad) and C-F stretching (~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 168.17 (C₉H₉FO₂) with fragmentation patterns confirming the loss of COOH (-44) and CH₃ (-15) groups .

Q. Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency ensures purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Fluorine’s Electron-Withdrawing Effect : Deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing stability in nucleophilic environments (e.g., SNAr reactions). This requires stronger bases (e.g., K₂CO₃) or higher temperatures for coupling .

- Methyl’s Electron-Donating Effect : Activates the para position, facilitating regioselective modifications. For example, Suzuki coupling at the para position proceeds with higher yields compared to ortho .

Case Study :

In Pd-catalyzed cross-coupling, this compound derivatives show 15–20% lower yields than non-fluorinated analogs due to fluorine’s steric and electronic hindrance. Methyl groups mitigate this by improving solubility in polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies of this compound derivatives?

Answer: Conflicting SAR data often arise from substituent positional isomerism or assay variability. Mitigation strategies include:

- Systematic Substituent Screening : Compare analogs (e.g., 3-Fluoro-4-methyl vs. 5-Fluoro-2-methyl) to isolate electronic vs. steric effects (Table 1) .

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability (e.g., microsomal incubation) .

Q. Table 1: Substituent Effects on Biological Activity

| Derivative | IC₅₀ (µM) | LogP | Notes |

|---|---|---|---|

| 3-Fluoro-5-methyl | 12.3 | 1.8 | High solubility, moderate activity |

| 5-Fluoro-2-methyl | 8.7 | 2.1 | Improved lipophilicity, higher toxicity |

| Non-fluorinated analog | 25.6 | 1.5 | Lower potency, stable metabolism |

Q. What are the optimal storage conditions and handling protocols for this compound?

Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the carboxylic acid group .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH) to prevent decarboxylation or ring halogenation .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation. Glacial acetic acid is recommended as a solvent for long-term stability .

Q. Which advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

Answer:

- LC-MS/MS : Provides ppb-level sensitivity for detecting fluorinated byproducts (e.g., dehalogenated intermediates). Use a HILIC column with mobile phases of 0.1% formic acid in acetonitrile/water .

- GC-MS : Derivatize the carboxylic acid group with BSTFA to improve volatility. Limits of detection (LOD) < 0.01% achievable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.